molecular formula C7H10N6S B2374310 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-31-2

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2374310
CAS No.: 1946812-31-2
M. Wt: 210.26
InChI Key: HSAVLFUYQLIXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-(2-aminoethyl)pyrazole, which is then reacted with a thiadiazole precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A reversible inhibitor of Bruton Kinase (BTK).

    2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for its hypotensive capability.

Uniqueness

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its dual ring structure, which allows for versatile interactions with biological targets. This duality enhances its potential as a therapeutic agent and a research tool in various scientific fields.

Properties

IUPAC Name

5-[1-(2-aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVLFUYQLIXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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